2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid

Catalog No.
S602315
CAS No.
65872-41-5
M.F
C6H7N3O3S
M. Wt
201.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic aci...

CAS Number

65872-41-5

Product Name

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

InChI

InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4-

InChI Key

NLARCUDOUOQRPB-WTKPLQERSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)O

Synonyms

2-(2-Amino-4-thiazolyl)-(Z)-2-methoxyiminoacetic Acid; Thiazoximic Acid; syn-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid; syn-Thiazoximic Acid; USP Cefepime Related Compound D;

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)O

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)O

The exact mass of the compound 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (CAS: 65872-41-5), commonly referred to as ATMAA or the Cefotaxime side chain, is a critical precursor used in the synthesis of third- and fourth-generation cephalosporin antibiotics. The molecule is defined by two key structural motifs: an aminothiazole ring that enhances penetration across the outer membrane of Gram-negative bacteria, and a methoxyimino group in the strict syn (Z) configuration. This specific stereochemical arrangement imparts exceptional steric hindrance against hydrolysis by narrow-spectrum β-lactamases while maintaining high affinity for penicillin-binding proteins (PBPs). For industrial procurement, the compound is evaluated based on its stereopurity (>98% syn-isomer) and its processability in direct coupling reactions with 7-aminocephalosporanic acid (7-ACA) derivatives to yield high-value active pharmaceutical ingredients (APIs) such as Cefotaxime, Ceftriaxone, and Cefepime [1].

Substituting this specific syn-methoxyimino precursor with its anti (E)-isomer, or with a des-methoxyimino analog, catastrophically degrades the performance of the resulting API. The anti-isomer exhibits drastically reduced outer membrane permeability and a >100-fold drop in PBP affinity, rendering the final antibiotic essentially inactive (e.g., MIC > 500 µg/mL for E. coli) [1]. Furthermore, utilizing a baseline aminothiazole side chain without the methoxyimino group removes the steric shield required for β-lactamase resistance, leading to rapid enzymatic hydrolysis of the β-lactam ring [2]. Conversely, substituting with bulkier oxime ethers (such as the carboxypropoxyimino group found in Ceftazidime) fundamentally alters the pharmacokinetic profile and solubility, shifting the target spectrum away from general Enterobacteriaceae toward specific Pseudomonas strains. Therefore, exact procurement of the syn-methoxyimino form is non-negotiable for standard third-generation cephalosporin synthesis.

Stereochemical Impact on Target Affinity: Syn vs. Anti-Isomer

The biological efficacy of the resulting cephalosporin is entirely dependent on the syn (Z) configuration of the methoxyimino group. In vivo competition experiments demonstrate that cephalosporins synthesized with the anti (E)-isomer require a >100-fold higher concentration to achieve 50% saturation of penicillin-binding proteins (PBPs) in Escherichia coli compared to the syn-isomer. This severe reduction in target affinity and membrane penetration causes the anti-isomer derivative to be virtually inactive, exhibiting an MIC greater than 500 µg/mL [1].

Evidence Dimension50% Saturating Concentration for PBPs (in vivo)
Target Compound DataSyn-isomer derivative: Baseline high affinity
Comparator Or BaselineAnti-isomer derivative: >100-fold higher concentration required
Quantified Difference>100-fold reduction in PBP binding affinity and >500 µg/mL MIC for the anti-isomer
ConditionsIn vivo competition assay using intact E. coli cells

Mandates strict procurement specifications for >98% (Z)-isomer purity, as any significant (E)-isomer impurity will drastically reduce the API's clinical efficacy.

Enzymatic Stability: Methoxyimino vs. Des-Methoxyimino Side Chains

The inclusion of the syn-methoxyimino moiety provides a critical steric shield against enzymatic degradation. Kinetic studies using plasmid-mediated E. coli RTEM-2 serine β-lactamase reveal that cephalosporins lacking the oxyimino group (des-oxyimino analogs) are rapidly hydrolyzed. The presence of the syn-methoxyimino group drastically decreases the substrate activity and enzyme acylation rate by RTEM-2, preserving the integrity of the β-lactam ring without compromising its intrinsic reactivity toward target DD-peptidases [1].

Evidence DimensionSubstrate activity / Enzyme acylation rate by RTEM-2 β-lactamase
Target Compound DataSyn-methoxyimino derivative: Drastically decreased hydrolysis rate
Comparator Or BaselineDes-methoxyimino analog: Rapid hydrolysis
Quantified DifferenceSignificant reduction in RTEM-2 acylation rate for the syn-isomer, conferring β-lactamase stability
ConditionsKinetic assay with purified E. coli RTEM-2 serine β-lactamase

Justifies the selection of the methoxyimino-substituted precursor over simpler aminothiazole derivatives to ensure API survival against β-lactamase-producing pathogens.

Processability and Handling: Photoisomerization Risk Under UV Exposure

The syn-methoxyimino group is susceptible to photoisomerization when exposed to ultraviolet light, a critical factor during industrial synthesis and storage. Under 254 nm UV irradiation, the syn-isomer converts to the inactive anti-isomer with a measured quantum yield of 0.10, reaching a photostationary state (anti:syn ratio of 1.2) within 30 minutes. This competitive photolysis and isomerization process occurs without visible degradation or immediate color change, making it a hidden risk in manufacturing [1].

Evidence DimensionQuantum yield of isomerization
Target Compound DataSyn-to-anti conversion under 254 nm UV: Quantum yield 0.10
Comparator Or BaselineDark/controlled conditions: Stable syn-configuration
Quantified DifferenceRapid conversion to a 1.2 anti:syn ratio within 30 minutes of UV exposure
ConditionsAqueous solution under 254 nm UV irradiation

Dictates that procurement, storage, and synthetic workflows must utilize UV-shielded environments to prevent silent conversion into the inactive anti-isomer.

Broad-Spectrum Antibacterial Potency: Syn-Isomer vs. Anti-Isomer

The stereospecificity of the methoxyimino group directly translates to macroscopic antibacterial performance. Comparative MIC evaluations between the syn-isomer (e.g., Ceftizoxime) and its anti-isomer (FR 14060) demonstrate that the syn-isomer is 10 to 50 times more potent against both Gram-positive and Gram-negative bacteria. This massive differential in potency is attributed primarily to the syn-isomer's superior ability to inhibit peptidoglycan polymerization [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataSyn-isomer derivative: Baseline high potency
Comparator Or BaselineAnti-isomer derivative: 10- to 50-fold higher MIC
Quantified Difference10- to 50-fold greater antibacterial potency for the syn-isomer
ConditionsIn vitro MIC testing against Gram-positive and Gram-negative strains

Provides the definitive quantitative justification for utilizing the strictly controlled (Z)-isomer precursor in commercial antibiotic manufacturing.

Industrial Synthesis of Third- and Fourth-Generation Cephalosporins

ATMAA is the premier side-chain precursor for coupling with 7-aminocephalosporanic acid (7-ACA) or its derivatives to manufacture blockbuster antibiotics such as Cefotaxime, Ceftriaxone, and Cefepime. Its high stereopurity (>98% syn-isomer) ensures that the resulting APIs maintain the critical >100-fold PBP affinity advantage over their anti-isomer counterparts, guaranteeing clinical efficacy against Gram-negative Enterobacteriaceae [1].

Development of ESBL-Selective Diagnostic Probes

Because the syn-methoxyimino structural motif is highly resistant to narrow-spectrum β-lactamases (like TEM-1) but susceptible to Extended-Spectrum β-Lactamases (ESBLs) such as CTX-M-9, this compound is used to synthesize relay-response chemiluminescent probes. These probes leverage the specific hydrolysis profile of the methoxyimino-aminothiazolyl group to rapidly and selectively detect ESBL-producing resistant bacterial strains in clinical diagnostics [2].

Affinity Chromatography for Penicillin-Binding Proteins

The exceptional, stereospecific binding affinity of the syn-methoxyimino derivatives for target DD-peptidases makes ATMAA an ideal ligand motif for affinity chromatography. By immobilizing this specific structural analog, researchers can selectively isolate and study PBPs from Gram-negative bacteria, relying on the fact that the syn-configuration binds these targets efficiently while avoiding rapid hydrolysis by background β-lactamases [3].

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

201.02081227 g/mol

Monoisotopic Mass

201.02081227 g/mol

Heavy Atom Count

13

Appearance

Powder

UNII

31Y5PR0Y6R

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65872-41-5

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